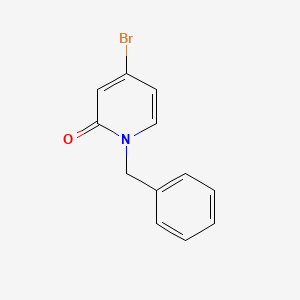

1-Benzyl-4-bromopyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromopyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMAPGBVJKYHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Bromopyridin 2 1h One

N-Alkylation Strategies for Pyridin-2(1H)-one Core Structures

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the pyridin-2(1H)-one ring is a key transformation in the synthesis of the title compound. This is typically achieved through N-alkylation of the corresponding 4-bromopyridin-2(1H)-one precursor. The pyridone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The selective synthesis of the N-alkylated product is therefore a significant consideration.

Direct N-Benzylation of 4-Bromopyridin-2(1H)-one Precursors

The most direct route involves the reaction of 4-bromopyridin-2(1H)-one with a benzylating agent, such as benzyl bromide. The success of this reaction hinges on the choice of base and solvent system to favor N-alkylation over the competing O-alkylation.

The use of metal salts can significantly influence the outcome of pyridone alkylation. While silver salts are often reported to promote O-alkylation, particularly in non-polar solvents, the reaction outcome can be complex. researchgate.netacs.org In some instances, the reaction of 2-pyridone salts with benzyl bromide using silver carbonate has been observed to yield the N-alkylated product. researchgate.net The heterogeneity of the reaction, with the silver salt reacting in suspension in solvents like benzene (B151609), is thought to favor O-alkylation, but specific substrate and condition variations can alter this selectivity. acs.org One study noted that while silver salts are generally expected to promote O-alkylation, the use of silver carbonate with a 2-pyridone derivative in a non-polar solvent resulted exclusively in the N-alkylated product. researchgate.net

Table 1: Illustrative N- vs. O-Alkylation of 2-Pyridone Salts

| Entry | Metal Salt | Alkylating Agent | Solvent | Product Ratio (N-alkylation : O-alkylation) |

|---|---|---|---|---|

| 1 | Sodium Salt | Methyl Iodide | DMF | 95 : 5 |

| 2 | Silver Salt | Methyl Iodide | Benzene | 3 : 97 |

| 3 | Sodium Salt | Benzyl Bromide | DMF | 95 : 5 |

| 4 | Silver Salt | Benzyl Bromide | Benzene | 3 : 97 |

Data adapted from studies on 2-pyridone alkylation, illustrating general selectivity trends. acs.org Note: Specific results for 4-bromo-2-pyridone may vary.

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate alcohols, amides, and other acidic protons to generate the corresponding sodium salt in situ. This method is widely applied in the N-alkylation of various heterocyclic compounds. The reaction involves suspending the 4-bromopyridin-2(1H)-one precursor in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of sodium hydride to form the sodium pyridonate salt. Subsequent treatment with benzyl bromide yields the desired N-benzyl product. The use of a strong base like NaH in a polar aprotic solvent generally favors N-alkylation. However, it is important to note that NaH can also act as a reducing agent, and side reactions involving common solvents like DMF have been reported, which can complicate purification and lower the yield of the desired product. nih.govresearchgate.net

A general procedure for benzylation using this method involves dissolving the substrate in dry DMF, adding NaH at a reduced temperature (e.g., 0°C), followed by the addition of benzyl bromide. The reaction is then allowed to warm to room temperature and stirred until completion.

Regioselective Considerations in N-Alkylation of Pyridinones

The regioselectivity of the alkylation of 2-pyridones is a well-documented challenge arising from their ability to exist in two tautomeric forms: the 2-pyridone and the 2-hydroxypyridine (B17775) form. This results in an ambident anion upon deprotonation, with nucleophilic character on both the nitrogen and oxygen atoms.

Several factors dictate the N- versus O-alkylation ratio:

Solvent: Polar aprotic solvents like DMF tend to solvate the metal cation, leaving a "freer" anion where the charge is more concentrated on the more electronegative oxygen atom, which can lead to increased O-alkylation. Non-polar solvents like benzene can favor N-alkylation, particularly with alkali metal salts. researchgate.net

Counter-ion (Base): According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a softer nucleophilic center than the oxygen atom. Alkali metal salts (e.g., from NaH) result in a greater degree of ionic character and lead to N-alkylation, as the "harder" alkali metal cation associates with the "harder" oxygen atom, leaving the "softer" nitrogen to react with the soft electrophile (benzyl bromide). Silver salts, having a softer cation (Ag+), are thought to coordinate more with the nitrogen atom, potentially favoring reaction at the oxygen. researchgate.net

Electrophile: "Softer" electrophiles, such as benzyl bromide, generally favor reaction at the softer nitrogen center, leading to higher yields of the N-alkylated product.

Multistep Synthetic Routes to 1-Benzyl-4-bromopyridin-2(1H)-one and Analogues

An alternative to the direct alkylation of a pre-brominated pyridone is a multistep approach where the pyridine (B92270) ring is functionalized prior to the introduction of the N-substituent.

Functionalization of Pyridine Rings Preceding N-Substitution

This synthetic strategy involves the initial synthesis of the 4-bromopyridin-2(1H)-one core, which is then subjected to N-benzylation in a subsequent step. The precursor, 4-bromopyridin-2(1H)-one, can be synthesized through various methods, often starting from materials like 2,4-dihydroxypyridine. The bromination of 2-hydroxypyridine derivatives is a common method for producing such precursors. Once the 4-bromo-2-hydroxypyridine (B129990) is obtained, the N-benzylation can be carried out using the conditions described previously, such as deprotonation with a base like potassium carbonate or sodium hydride followed by reaction with benzyl bromide. This approach allows for the synthesis of various N-substituted analogues by simply changing the alkylating agent in the final step.

Introduction of Bromine Atom at Specific Pyridinone Positionsnih.gov

Achieving regioselective bromination of the pyridinone ring is a significant chemical challenge. The electronic nature of the N-substituted 2-pyridone ring influences the position of electrophilic attack. While direct electrophilic substitution on a simple pyridine ring typically favors the C3 position, the reactivity of the 2-pyridone nucleus is more complex. The synthesis of this compound can be logically achieved through the N-benzylation of a pre-existing 4-bromo-2-pyridone core. The compound 4-bromopyridin-2(1H)-one is a known chemical entity, also referred to as 4-bromo-2-hydroxypyridine nih.gov. This precursor can be synthesized and subsequently N-alkylated using benzyl bromide under basic conditions to yield the target compound.

Alternatively, one could consider the direct bromination of 1-benzylpyridin-2(1H)-one. This approach requires careful selection of a brominating agent and reaction conditions to favor substitution at the C4 position over other possible sites (C3, C5). Common electrophilic brominating agents are often employed for such transformations on heteroaromatic systems. acsgcipr.org The choice of reagent can significantly influence the regiochemical outcome.

| Reagent | Chemical Name | Typical Use Case |

|---|---|---|

| Br₂ | Molecular Bromine | Standard bromination, often requires a Lewis acid catalyst for less reactive rings. acsgcipr.org |

| NBS | N-Bromosuccinimide | Milder source of electrophilic bromine, often used for activated aromatic and heterocyclic systems. youtube.com |

| DBDMH | 1,3-Dibromo-5,5-dimethylhydantoin | An efficient and stable source of electrophilic bromine. acsgcipr.org |

| PBr₅ / POBr₃ | Phosphorus pentabromide / Phosphorus oxybromide | Used to convert hydroxyl or carbonyl groups to bromides, as seen in the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine. researchgate.net |

A significant challenge in functionalizing pyridines and pyridinones is controlling the position of substitution. nih.govchemrxiv.orgresearchgate.netchemrxiv.org For instance, direct C4-alkylation of pyridines often requires the use of blocking groups to prevent reactions at the more reactive C2 and C6 positions. nih.govchemrxiv.orgresearchgate.netchemrxiv.org While these methods are specific to alkylation, they underscore the principle that achieving C4 selectivity often necessitates multi-step, directed synthesis rather than a simple, one-step electrophilic addition. Therefore, the most practical route to this compound would likely involve starting with a pyridine ring that is already functionalized at the 4-position.

Emerging Green Chemistry Approaches in Pyridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridinones to reduce environmental impact and improve efficiency. ijarsct.co.in These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijarsct.co.innih.govbenthamdirect.com Microwave energy provides rapid and uniform heating, which can accelerate reaction rates and minimize the formation of by-products. ijarsct.co.in This technique has been successfully applied to the synthesis of various pyridine and pyridinone derivatives. nih.gov

| Parameter | Microwave-Assisted Method (A) | Conventional Heating Method (B) |

|---|---|---|

| Reaction Time | 2–7 minutes | 6–9 hours |

| Yield | 82%–94% | 71%–88% |

| Advantages | Excellent yield, pure products, short reaction time, low-cost processing. nih.gov | Established methodology. |

Data derived from a comparative study on the synthesis of novel pyridine derivatives. nih.gov

Further green approaches in pyridinone synthesis include the use of environmentally benign solvents such as water or ethanol, the development of recyclable catalysts, and solvent-free reaction conditions. ijarsct.co.inbohrium.com The combination of these techniques provides a pathway to more sustainable and efficient production of valuable pyridinone-based chemical entities.

Chemical Reactivity and Transformations of 1 Benzyl 4 Bromopyridin 2 1h One

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C4 Bromine Position

The bromine atom at the C4 position of 1-Benzyl-4-bromopyridin-2(1H)-one is amenable to oxidative addition by low-valent transition metal complexes, particularly those of palladium. This step initiates a catalytic cycle that allows for the formation of new bonds, making it a valuable substrate for diversification.

Palladium-catalyzed reactions are powerful tools for forming C-C bonds. For substrates like this compound, the reactivity of the C-Br bond is exploited to couple it with various organometallic and unsaturated partners.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents. For a substrate like this compound, this reaction would yield 1-Benzyl-4-arylpyridin-2(1H)-one derivatives.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in peer-reviewed literature, the reactivity of similar bromo-heterocyclic systems is well-established. For instance, the coupling of other 5-bromoindazoles has been shown to proceed efficiently. mdpi.com Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) source like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of base and solvent is crucial for reaction efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Bromo-Heterocycle Note: The following data is based on the coupling of 5-bromoindazoles, a similar bromo-heterocyclic substrate, and serves as a representative example.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | Not specified | Good | mdpi.com |

| Pd(OAc)₂ | None | CsF | DMF | 95-100 | 92 | ias.ac.in |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. scirp.org This reaction is the primary method for introducing alkynyl moieties onto aromatic and heteroaromatic rings, leading to the synthesis of 1-Benzyl-4-alkynylpyridin-2(1H)-one derivatives.

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, while the copper cycle generates a copper(I) acetylide intermediate that participates in transmetalation with the palladium complex. The choice of palladium source, ligand, copper salt, and base are all critical parameters. Research on related 2-amino-3-bromopyridines demonstrates that catalysts like Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in the presence of an amine base like Et₃N are effective. scirp.org

Table 2: Representative Conditions for Sonogashira Coupling on a Related Bromopyridine Note: The following data is based on the coupling of 2-amino-3-bromopyridine, a similar substrate, and serves as a representative example.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | >90 | scirp.org |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. nih.gov This transformation allows for the synthesis of substituted alkenes, and in the case of this compound, would produce 1-Benzyl-4-alkenylpyridin-2(1H)-one derivatives. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org

The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the alkene product. Studies on non-activated 3-bromoindazoles have shown that Pd(OAc)₂ with PPh₃ can be an effective catalyst system. beilstein-journals.org

Table 3: Representative Conditions for Heck Coupling on a Related Bromo-Heterocycle Note: The following data is based on the coupling of 3-bromoindazoles, a similar substrate, and serves as a representative example.

| Catalyst | Ligand | Base | Additive | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | TEA | TBAB, NaBr | Ball-milling, 800 rpm | Good to Excellent | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction is exceptionally valuable for synthesizing arylamines from a wide range of amine nucleophiles, including primary and secondary amines, anilines, and other N-heterocycles. libretexts.org Applying this reaction to this compound would provide access to a diverse array of 4-amino-substituted pyridinone derivatives. The reaction typically involves a palladium source, a suitable ligand, and a strong base, such as sodium tert-butoxide (NaOtBu). rsc.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. organic-chemistry.org For challenging substrates, such as electron-deficient heteroaryl halides like 4-bromo-2-pyridinones, the ligand must facilitate both the oxidative addition of the C-Br bond to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.

Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of monoligated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination step. Ligands are often categorized into "generations," with later generations offering broader substrate scope and milder reaction conditions. wikipedia.org

Key features of effective ligands for C-N coupling include:

Steric Bulk: Large substituents on the phosphorus atom (e.g., tert-butyl, cyclohexyl) favor the formation of coordinatively unsaturated palladium complexes necessary for the catalytic cycle.

Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.

Biaryl Phosphine Scaffolds: Many state-of-the-art ligands are based on a biaryl backbone (e.g., JohnPhos, DavePhos, XPhos, SPhos). This scaffold provides the necessary steric bulk and allows for fine-tuning of the ligand's electronic properties.

For a substrate like this compound, a screening of different ligand/catalyst systems would likely be necessary to optimize the reaction. Modern palladium precatalysts, which are air-stable and readily generate the active Pd(0) species, are often employed to improve reaction reproducibility and efficiency.

Regioselectivity and Chemoselectivity in Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound at the C4 position. The regioselectivity of these transformations is primarily dictated by the position of the bromine atom. However, chemoselectivity can be a critical consideration, particularly when other reactive functional groups are present or could be introduced.

The choice of ligand in palladium catalysis plays a crucial role in controlling regioselectivity, especially in systems with multiple potential reaction sites. While this compound possesses a single bromo substituent, the principles of ligand-controlled regioselectivity are paramount for designing selective transformations on more complex derivatives. For instance, in dihalogenated pyridines, sterically hindered N-heterocyclic carbene (NHC) ligands can direct the reaction to the less sterically hindered C4 position. nsf.gov This principle suggests that for derivatives of this compound with additional leaving groups, careful ligand selection would be essential to ensure site-selective coupling.

The chemoselectivity of Suzuki-Miyaura coupling reactions involving benzylic halides has been demonstrated to be influenced by the reaction conditions. kochi-tech.ac.jp For instance, specific palladium catalyst systems can selectively couple with an aryl bromide in the presence of a benzyl (B1604629) carbonate, and different conditions can reverse this selectivity. kochi-tech.ac.jp While the N-benzyl group in this compound is not a typical leaving group for cross-coupling, this highlights the tunability of palladium catalysis to discriminate between different reactive moieties within a molecule.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 1-Benzyl-4-phenylpyridin-2(1H)-one | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 1-Benzyl-4-(4-methoxyphenyl)pyridin-2(1H)-one | Moderate to High |

| 3 | 3-Furylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 1-Benzyl-4-(furan-3-yl)pyridin-2(1H)-one | High |

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides.

Nucleophilic Substitution Reactions on the Pyridinone Ring

The pyridinone ring in this compound is susceptible to nucleophilic attack, particularly at the C4 position, facilitated by the presence of the bromine leaving group. The electron-withdrawing nature of the carbonyl group at C2 and the nitrogen atom in the ring activates the C4 position towards nucleophilic aromatic substitution (SNAr).

Nucleophilic substitution on pyridines generally occurs preferentially at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com In the case of this compound, attack at the C4 position is highly favored. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of 4-substituted pyridinones.

Recent studies have highlighted methods for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Although this involves C-H activation rather than displacement of a halide, it underscores the inherent reactivity of the C4 position in the pyridine (B92270) scaffold towards nucleophiles. The presence of a good leaving group like bromine on this compound makes direct SNAr reactions with amines, alkoxides, and other nucleophiles a highly viable synthetic route. researchgate.net

Table 2: Nucleophilic Substitution Reactions of this compound

| Entry | Nucleophile | Solvent | Conditions | Product |

| 1 | Morpholine | DMF | Heat | 1-Benzyl-4-morpholinopyridin-2(1H)-one |

| 2 | Sodium methoxide | Methanol | Reflux | 1-Benzyl-4-methoxypyridin-2(1H)-one |

| 3 | Sodium azide | DMSO | 100 °C | 4-Azido-1-benzylpyridin-2(1H)-one |

Note: This table represents expected reactions based on the principles of nucleophilic aromatic substitution on activated pyridine rings.

Electrophilic Aromatic Substitution on the Pyridinone Core and N-Benzyl Moiety

Electrophilic aromatic substitution on the this compound scaffold can potentially occur on two different aromatic systems: the pyridinone ring and the N-benzyl group.

The pyridinone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effects of the ring nitrogen and the carbonyl group. quimicaorganica.org Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom is likely to be protonated, further deactivating the ring. If substitution were to occur, it would be predicted to take place at the C3 or C5 position, which are meta to the deactivating carbonyl group and nitrogen atom. quimicaorganica.org

Functional Group Interconversions of the Pyridinone and Benzyl Moieties

The functional groups present in this compound, namely the pyridinone carbonyl and the N-benzyl group, can undergo a variety of interconversions to introduce further molecular diversity.

The carbonyl group of the pyridinone ring can potentially be converted into other functional groups. For instance, it could be transformed into a thiocarbonyl group using reagents like Lawesson's reagent, or it could be a site for the introduction of other groups via addition-elimination reactions.

The N-benzyl group can be cleaved under various conditions, such as catalytic hydrogenation or using strong acids, to yield the corresponding N-H pyridinone. This debenzylation can be a useful synthetic step to introduce alternative substituents on the nitrogen atom or to access the parent 4-bromopyridin-2(1H)-one scaffold. Palladium-catalyzed debenzylation is a known transformation for various functional groups, including O-benzyl and N-benzyl groups. nih.govvanderbilt.edu

Table 3: Potential Functional Group Interconversions

| Starting Moiety | Reagents and Conditions | Transformed Moiety |

| Pyridinone Carbonyl | Lawesson's Reagent, Toluene, Reflux | Pyridinethione |

| N-Benzyl Group | H₂, Pd/C, Ethanol | N-H |

| N-Benzyl Group | Na/NH₃ (liquid) | N-H |

Note: This table outlines plausible functional group interconversions based on established chemical transformations.

Derivatization and Structure Activity Relationship Sar Studies Based on 1 Benzyl 4 Bromopyridin 2 1h One

Design and Synthesis of Analogues through C4 Functionalization

The bromine atom at the C4 position of the 1-benzyl-4-bromopyridin-2(1H)-one ring is a synthetically valuable handle for introducing molecular diversity. This position is frequently targeted for functionalization using a variety of modern cross-coupling reactions. These modifications are crucial for probing interactions with biological targets and optimizing the compound's pharmacological profile. nih.gov

Metal-catalyzed coupling reactions are the primary methods for the C4-functionalization of 4-halopyridinones and related heterocyclic systems. For instance, the Suzuki-Miyaura coupling, which utilizes palladium catalysts and arylboronic acids, is a powerful technique for creating new carbon-carbon bonds, enabling the synthesis of biaryl derivatives. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a range of amine substituents at the C4 position. mdpi.com These synthetic strategies allow chemists to systematically alter the size, shape, and electronic nature of the substituent at this key position. The choice of reaction depends on the desired analogue, with each method offering access to a different class of derivatives.

Below is a table summarizing common C4-functionalization reactions applicable to the 4-bromo-pyridinone scaffold.

| Reaction Type | Reagents | Bond Formed | Introduced Moiety | Reference |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst | C-C | Aryl or Heteroaryl | |

| Buchwald-Hartwig Amination | Amine, Pd or Cu Catalyst | C-N | Alkylamine or Arylamine | mdpi.com |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | C-C (sp) | Alkynyl group | mdpi.com |

| Heck-Mizoroki Reaction | Alkene, Pd Catalyst | C-C (sp2) | Alkenyl group | mdpi.com |

These reactions are instrumental in generating libraries of analogues from the this compound core, which are then evaluated to establish structure-activity relationships.

Modifications on the N-Benzyl Moiety and its Influence on Molecular Properties

Research on related heterocyclic scaffolds has demonstrated the importance of the N-benzyl substituent. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as enzyme inhibitors, substitution on the benzyl (B1604629) ring was explored to enhance potency. acs.org The addition of a phenyl group to the 4-position of the benzyl amine was well-tolerated, maintaining an IC50 value of 3.7 μM, which opened avenues for creating a variety of new analogues. acs.orgacs.org

Furthermore, studies on nitroquinoxaline derivatives have shown a direct correlation between the hydrophobicity of para-substituents on the benzyl moiety and their biological effect. nih.gov A derivative with a para-iodo benzyl group, which is highly hydrophobic, exhibited the most significant disruption of DNA base pairing. This effect diminished as the substituent became more polar, highlighting the crucial role of hydrophobic interactions mediated by the benzyl group. nih.gov

The table below illustrates how modifications to the N-benzyl group can impact molecular properties.

| Modification | Example Substituent | Observed Influence | Potential Rationale | Reference |

| Phenyl Ring Substitution | 4-Phenyl | Maintained potency, allowing for further diversification | Fills a larger hydrophobic pocket or introduces new vector for interaction | acs.orgacs.org |

| Halogenation | para-Iodo | Increased disruption of DNA superstructure and cellular cytotoxicity | Enhanced hydrophobicity leading to stronger non-polar interactions | nih.gov |

| Heterocyclic Replacement | Pyridyl | Altered potency (1.1-1.9 μM IC50) | Introduction of H-bond acceptors/donors and modified geometry | acs.org |

These findings underscore that the N-benzyl group is not merely a placeholder but a key determinant of the molecule's interaction with its biological environment.

Structure-Activity Relationship (SAR) Investigations of Pyridinone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyridinone derivatives translates into biological activity. These investigations systematically dissect the contributions of different parts of the molecule. nih.gov

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic and steric properties of substituents on the pyridinone core and its appended groups have a profound impact on biological activity. The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the electron density distribution across the entire molecule. researchgate.netscience.gov

For instance, in a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing strong electron-withdrawing groups like cyano (-CN) or nitro (-NO2) at a specific position showed significantly higher binding energy and inhibitory activity against the FOXM1 protein compared to those with electron-donating groups like methyl (-CH3). mdpi.com This suggests that reducing the electron density at a particular region of the scaffold enhances its interaction with the target. mdpi.com Conversely, introducing electron-donating groups can increase the electron density on the pyridinone oxygen, potentially enhancing its ability to form complexes or hydrogen bonds. researchgate.net

Steric properties are equally important. Bulky substituents can sterically hinder the molecule from fitting into the active site of a protein, while smaller groups may not provide sufficient contact for optimal binding. nuph.edu.ua The ideal substituent size is target-dependent and is a key parameter explored in SAR studies. nih.gov

The following table summarizes the general impact of substituent properties on activity.

| Property | Substituent Type | General Effect on Pyridinone Scaffold | Impact on Biological Activity | Reference |

| Electronic | Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Decreases electron density on the ring system | Often enhances binding to targets where electron-poor character is favorable. | science.govmdpi.com |

| Electronic | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on the ring system | Can enhance hydrogen bond acceptor strength or complexation ability. | researchgate.net |

| Steric | Bulky (e.g., -t-Butyl, Benzyl) | Can restrict conformational flexibility and block access to binding sites. | Can either improve binding by filling a large pocket or decrease activity via steric clash. | nuph.edu.uanih.gov |

| Steric | Small (e.g., -H, -F, -CH₃) | Allows for greater conformational freedom and access to smaller pockets. | May provide insufficient van der Waals contacts for strong binding. | nih.gov |

Positional Isomer Effects on Molecular Recognition and Biological Interactions

The position of a substituent on the pyridinone scaffold or its N-benzyl ring is a critical determinant of biological activity. Changing the location of a functional group, even while keeping the molecular formula identical, can lead to dramatic differences in how the molecule is recognized by its biological target. mdpi.com

This principle is clearly illustrated in studies of related heterocyclic inhibitors. In one series, moving a methyl group from the 5-position to the 6-position of a pyrimidine (B1678525) ring resulted in a threefold decrease in inhibitory potency, demonstrating a precise spatial requirement for that substituent. acs.org Such effects arise because the binding pockets of proteins have a specific three-dimensional architecture. A substituent at one position might form a favorable hydrogen bond or hydrophobic interaction, whereas the same group at a different position might be exposed to the solvent or cause a steric clash. acs.org

The table below provides examples of how positional changes can affect biological outcomes in related heterocyclic systems.

| Compound Series | Isomeric Change | Observed Effect on Activity | Potential Rationale | Reference |

| Pyrimidin-4-amine Inhibitors | Moving a methyl group from C5 to C6 | 3-fold decrease in potency | The C5 position is optimal for fitting into a specific sub-pocket of the target enzyme. | acs.org |

| Pyridyl-substituted Pyrimidines | Changing N-benzyl substituent from 3-pyridyl to 4-pyridyl | Potency changed from 1.1 µM to 1.9 µM | Altered vector of the nitrogen lone pair affects key hydrogen bonding interactions with the receptor. | acs.org |

| Hydroxypyridines/Pyridones | ortho- vs. meta- vs. para- position of oxygen | Drastic differences in acidity and tautomeric equilibrium in water | Steric hindrance of hydration and localized charges alter molecular recognition properties. | acs.org |

These examples highlight that a successful drug design strategy must consider not only what substituent to add but also precisely where to place it to achieve the desired biological effect.

Biological Activities of this compound Remain Undocumented in Publicly Available Research

Following a comprehensive review of scientific literature and databases, no specific information was found regarding the biological activities of the chemical compound this compound and its analogues in the context of Protein Arginine Methyltransferase 1 (PRMT1) or Anaplastic Lymphoma Kinase (ALK) inhibition.

Therefore, it is not possible to provide an article on the biological activities and mechanistic insights of this compound and its analogues with the requested focus on PRMT1 and ALK inhibition, as no such data appears to be publicly available. The compound may be a novel chemical entity that has not yet been characterized for these biological targets, an intermediate in a larger synthesis, or part of proprietary research that has not been published.

Biological Activities and Mechanistic Insights of 1 Benzyl 4 Bromopyridin 2 1h One and Its Analogues

Anaplastic Lymphoma Kinase (ALK) Inhibitory Potency

Target Engagement and Selectivity Profiles within the Kinome

The pyridone scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. udel.edu Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. researchgate.net Pyridone derivatives have been developed as potent inhibitors targeting various members of the kinome, often by competing with ATP at its binding site. bohrium.comnih.gov

One notable example is Pyridone 6, a potent pan-Janus kinase (JAK) inhibitor. bohrium.comnih.gov It demonstrates strong inhibitory activity against JAK1, JAK2, JAK3, and Tyk2 with low nanomolar efficacy. bohrium.comnih.gov Its selectivity, however, is not absolute; it has been shown to inhibit other kinases at higher concentrations and can hit a large number of off-targets, including CAMK and CHEK2 kinases. researchgate.netnih.gov This highlights a common challenge in kinase inhibitor development: achieving high selectivity across the entire kinome, which contains over 500 members. researchgate.netnih.gov

Analogues of the pyridone core have also been optimized to target other specific kinases. For instance, conformationally constrained 2-pyridone analogues have been identified as potent inhibitors of Met kinase, an important target in oncology. ascopost.com Further structure-activity relationship (SAR) studies have led to the development of related 4-pyridone and pyridine (B92270) N-oxide inhibitors with single-digit nanomolar potency against Met kinase. ascopost.com Similarly, cyanopyridone cores have been frequently utilized as a scaffold for developing inhibitors of PIM-1 kinase, another crucial target in cancer therapy. udel.edu

The selectivity of these compounds is a critical factor. Large-scale studies analyzing the interaction maps of kinase inhibitors have shown a wide diversity of interaction patterns. nih.gov While some pyridone-based inhibitors are promiscuous, subtle structural modifications can lead to highly selective compounds. nih.gov

| Compound/Analogue Class | Target Kinase(s) | IC₅₀ Values | Citations |

| Pyridone 6 | JAK1 | 15 nM | bohrium.comnih.gov |

| JAK2 | 1 nM | bohrium.comnih.gov | |

| JAK3 | 5 nM | bohrium.comnih.gov | |

| Tyk2 | 1 nM | bohrium.comnih.gov | |

| Pyrrolopyridine-Pyridone Analogue 2 | Met Kinase | 1.8 nM | ascopost.com |

| Pyrrolopyridine-Pyridine N-Oxide Analogue 4 | Met Kinase | 1.3 nM | ascopost.com |

Potential in Anti-Infective Research

The pyridinone scaffold is a versatile platform for the development of agents targeting infectious diseases, with derivatives showing broad-spectrum antimicrobial and specific antiviral activities. nih.govbio-rev.com

Pyridinone derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties. nih.govbio-rev.comnih.gov Hydroxypyridones, for example, are active against dermatophytes, yeasts, and molds, as well as both Gram-positive and Gram-negative bacteria. targetmol.com The 4(1H)-pyridinone ring is considered to play a significant role in this activity, partly due to its ability to chelate metal ions. nih.gov

Antibacterial Activity: Studies have shown that various 4-pyridinone derivatives exhibit strong to moderate activity, particularly against Gram-negative bacteria like Escherichia coli. nih.gov For instance, a study of 11 newly synthesized 4-pyrone and 4-pyridinone derivatives found that most exhibited antimicrobial activity towards E. coli. nih.gov Ring-fused 2-pyridone backbones have given rise to a new class of antibiotics, termed GmPcides, which are active against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE). These compounds can act synergistically with standard antibiotics like vancomycin. The mechanism of action for some pyridinium (B92312) compounds, a related class, involves disrupting the bacterial cell membrane structure.

Antifungal Activity: The antifungal potential of pyridinones is also well-documented. targetmol.com Certain 4-hydroxy-2-pyridone alkaloids have shown notable antifungal activity. A new compound containing a pyridinone heterocycle demonstrated fungicidal activity against Candida albicans, a common human fungal pathogen. The compound, at its minimum inhibitory concentration (MIC) of 12.5 µg/mL, caused a significant and rapid reduction in the viability of C. albicans. Hydroxypyridone antifungals like Rilopirox have been specifically designed for their strong killing effect on pathogenic yeasts and inhibit common fungal pathogens in the microgram-per-milliliter range.

Pyridinone derivatives have been central to the development of several potent antiviral agents, targeting critical viral enzymes.

HIV-1 Inhibition: The pyridinone scaffold has been instrumental in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). Derivatives of pyridinones were identified as specific, non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds like L-697,639 and L-697,661 inhibit HIV-1 RT with IC₅₀ values in the nanomolar range and effectively block viral spread in cell culture. These NNRTIs bind to a site distinct from the substrate-binding site of the enzyme. More recently, carbamoyl (B1232498) pyridone analogues have been developed as highly potent HIV-1 integrase strand transfer inhibitors (INSTIs). This line of research led to the discovery of dolutegravir (B560016) (S/GSK1349572), a second-generation INSTI approved for the treatment of HIV-1 infection. These inhibitors are designed based on a model of two-metal chelation within the integrase active site.

Hepatitis B Virus (HBV) Replication: Analogues of 2-pyridone have been synthesized and evaluated for their activity against the Hepatitis B virus (HBV). Several compounds in this class showed moderate to good inhibitory activity against HBV DNA replication. Two of the most active compounds, designated 5d and 6l, inhibited HBV DNA replication with IC₅₀ values of 0.206 µM and 0.12 µM, respectively, and demonstrated high selectivity. Other scaffolds, such as benzimidazole-pyridazinone and pyrimidotriazine derivatives, have also been identified as inhibitors of HBV transcription and capsid assembly, respectively, indicating that the broader pyridone-containing heterocycle class has significant potential in developing anti-HBV therapies.

Influenza A Endonuclease Inhibition: The acidic polymerase (PA) endonuclease of the influenza virus is an essential enzyme for viral transcription and a promising target for new antiviral drugs. Pyridone-based structures have been successfully developed as inhibitors of this enzyme. A novel polycyclic carbamoyl pyridone derivative, RO-7, was shown to specifically inhibit the PA endonuclease, demonstrating broad-spectrum activity against various influenza A and B viruses with nanomolar to submicromolar effectiveness. Fragment-based drug design approaches have also identified pyrone and pyridinone derivatives as potent influenza endonuclease inhibitors, with the most active compound showing an IC₅₀ of 14 nM in enzymatic assays and an EC₅₀ of 2.1 µM against H1N1 influenza A virus in cells.

Other Enzymatic and Receptor Modulation Activities

Beyond their roles in combating infectious diseases and cancer via kinase inhibition, pyridinone analogues have been found to modulate other critical enzymes involved in metabolic pathways and the regulation of protein stability.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are oncogenic drivers in several cancers, including glioma and acute myeloid leukemia. These mutations confer a new function, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). A medicinal chemistry campaign identified a series of potent pyrid-2-one inhibitors targeting the mutant forms of IDH1 (mIDH1). One of the most potent compounds from this series demonstrated IC₅₀ values of 81 nM and 72 nM against the IDH1 R132H and R132C mutants, respectively. In a mouse xenograft model, an optimized pyrid-2-one inhibitor showed superior reduction of tumoral 2-HG concentrations compared to the approved mIDH1 drug ivosidenib (B560149) (AG-120).

| Compound Class | Target Enzyme | IC₅₀ (R132H) | IC₅₀ (R132C) | Citations |

| 2H-1λ²-Pyridin-2-one derivative 14 | Mutant IDH1 | 81 nM | 72 nM |

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from substrate proteins, playing critical roles in protein stability, DNA damage response, and other cellular processes. The DUB complex USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1) is a key regulator of DNA damage response pathways and is considered a promising target for cancer therapy, particularly for overcoming resistance to platinum-based drugs. nih.gov

While the pyridinone scaffold is a versatile starting point for developing various enzyme inhibitors, the scientific literature from the provided search results does not prominently feature pyridinone derivatives as inhibitors of the USP1/UAF1 complex. Research into selective USP1/UAF1 inhibitors has identified other chemical scaffolds, such as pimozide, GW7647, and ML323. nih.gov However, a related pyridine derivative, PR-619 (2,6-Diamino-3,5-dithiocyanopyridine), has been identified as a general DUB inhibitor. This suggests that while pyridinones are not yet established in this area, the parent pyridine ring can be a component of molecules that inhibit deubiquitinases.

Elucidation of Molecular Mechanism of Action at the Cellular and Subcellular Levels

While direct and extensive research elucidating the specific molecular mechanism of action for 1-Benzyl-4-bromopyridin-2(1H)-one is not extensively detailed in the available literature, a comprehensive understanding can be constructed by examining the well-documented activities of its structural analogues. The pyridinone core is a versatile scaffold known to interact with a multitude of cellular targets, leading to a range of biological effects. The biological activities of these compounds are largely attributed to their ability to function as hydrogen bond donors and acceptors, which facilitates interactions with therapeutic targets. nih.gov The lipophilicity, polarity, and hydrogen bonding capabilities of the pyridinone scaffold can be readily modified, allowing for its wide application in drug design. nih.gov

The molecular mechanisms of pyridinone-containing compounds often involve the inhibition of key enzymes and interference with signaling pathways that are critical for cell survival and proliferation.

Inhibition of Protein Kinases

A primary mechanism of action for many pyridinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signal transduction. nih.gov Analogues of this compound have been investigated as inhibitors of several kinases.

Protein Tyrosine Kinases (PTKs): Pyridinone-quinazoline derivatives have been identified as cytotoxic agents that target PTKs. In vitro studies on human tumor cell lines, including MCF-7, HeLa, and HepG2, have demonstrated that these compounds can achieve significant inhibition of cell proliferation, with IC50 values in the micromolar range. nih.govfrontiersin.org

Mitogen-activated Protein Kinase-Interacting Kinase (MNK): Certain pyridinone-thienopyrimidine derivatives have shown potent and highly selective inhibitory activity against MNK. Cellular mechanism studies revealed that these compounds can downregulate the phosphorylation of eIF4E, Mcl-1, and cyclin D1, and also induce PARP cleavage, indicating an apoptotic response. nih.govfrontiersin.org

| Analogue Class | Target Kinase | Observed Cellular Effects | Cell Lines |

| Pyridinone-quinazoline | Protein Tyrosine Kinases (PTK) | Cytotoxicity, Inhibition of proliferation | MCF-7, HeLa, HepG2 |

| Pyridinone-thienopyrimidine | Mitogen-activated Protein Kinase-Interacting Kinase (MNK) | Downregulation of phosphorylated eIF4E, Mcl-1, and cyclin D1; PARP cleavage | Not specified |

Modulation of Other Cellular Enzymes

Beyond kinases, pyridinone analogues have been shown to inhibit other enzymes vital for cellular function and survival, particularly in cancer cells.

Isocitrate Dehydrogenase (IDH): Pyridinone-thiohydantoin derivatives have been developed as inhibitors of mutant IDH1. These compounds were found to reduce the levels of D-2-hydroxyglutarate (D2HG), decrease histone hypermethylation, and suppress the self-renewal of stem-like cancer cells. nih.gov X-ray crystallography has shown that the pyridinone moiety can form favorable interactions with amino acid residues like Asn101 and Gly97 in the active site of IDH1. nih.gov

Bromodomain-containing protein 9 (BRD9): The pyridinone scaffold has been identified as a hit for inhibiting BRD9, a subunit of the SWI/SNF chromatin remodeling complex implicated in the proliferation of acute myeloid leukemia (AML) cells. frontiersin.org

| Analogue Class | Target Enzyme | Observed Cellular Effects |

| Pyridinone-thiohydantoin | Mutant Isocitrate Dehydrogenase 1 (IDH1) | Reduction of D2HG, decreased histone hypermethylation, suppression of cancer stem-cell self-renewal |

| Pyridinone scaffold | Bromodomain-containing protein 9 (BRD9) | Inhibition of BRD9 activity |

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the cellular activities of pyridinone analogues is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Mechanistic studies of certain pyridine-based compounds have shown they can induce cell cycle arrest and apoptosis in liver cancer cells (HepG2). researchgate.net This is often accompanied by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, some N-benzyl-1,2,3-triazole-4-carboxamide derivatives containing a pyridine moiety have been found to induce apoptosis by causing cell cycle arrest at the G2/M phase and disrupting the mitochondrial membrane potential. researchgate.net Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site of β-tubulin, thereby inhibiting tubulin polymerization. researchgate.net

Antagonism of Cellular Receptors

Some pyridinone derivatives have been developed as antagonists for specific cellular receptors, playing a role in modulating cellular responses in the tumor microenvironment. For instance, a series of pyridinone derivatives have been identified as potent and selective antagonists of the adenosine (B11128) A2A receptor (A2AR). nih.gov By blocking this receptor, these compounds can enhance the activation and killing ability of T cells, as evidenced by the downregulation of immunosuppressive molecules (LAG-3 and TIM-3) and the upregulation of effector molecules (GZMB, IFNG, and IL-2). nih.gov

Effects on Cellular Metabolism

The metabolic pathways within cells can also be affected by pyridinone compounds. For example, 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), an endogenous nucleoside, can be metabolized by cells into its phosphate (B84403) derivatives and an analogue of NAD. nih.gov This metabolic conversion has been associated with a deterioration of cellular energetics, including a decrease in the glycolytic rate, without directly affecting mitochondrial function. nih.gov This suggests that some pyridinone compounds could exert their effects by disrupting cellular energy metabolism.

Applications in Organic Synthesis and Medicinal Chemistry

1-Benzyl-4-bromopyridin-2(1H)-one as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block in organic synthesis is primarily attributed to the reactivity of the bromine atom at the C4-position of the pyridinone ring. This bromo substituent serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

These transformations are fundamental in modern organic synthesis, allowing for the introduction of a wide array of substituents at the 4-position of the pyridinone core. The benzyl (B1604629) group attached to the nitrogen atom serves a dual purpose: it enhances the solubility of the compound in common organic solvents and acts as a protecting group, preventing unwanted side reactions at the nitrogen atom. This protective role is crucial for the regioselective functionalization of the molecule.

The reactivity of the C-Br bond in similar brominated pyridinone systems enables chemists to forge new bonds with a high degree of control and predictability. The following table illustrates the potential for various coupling reactions, which are instrumental in diversifying the molecular structure.

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | 4-Aryl/heteroaryl-1-benzylpyridin-2(1H)-ones |

| Buchwald-Hartwig Amination | Primary or secondary amines | 4-Amino-1-benzylpyridin-2(1H)-one derivatives |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-1-benzylpyridin-2(1H)-ones |

| Heck Coupling | Alkenes | 4-Alkenyl-1-benzylpyridin-2(1H)-ones |

| Stille Coupling | Organostannanes | 4-Substituted-1-benzylpyridin-2(1H)-ones |

This table represents potential synthetic transformations based on the known reactivity of brominated pyridinone scaffolds.

Scaffold for the Construction of Novel Heterocyclic Compounds

Beyond simple functionalization, this compound serves as a foundational scaffold for the synthesis of more complex, novel heterocyclic compounds. The pyridinone ring itself can be a part of a larger, fused heterocyclic system, or it can be a central core from which other heterocyclic rings are appended.

For instance, the introduction of a nucleophilic group via a cross-coupling reaction can be followed by an intramolecular cyclization to construct fused ring systems. The strategic placement of functional groups on the newly introduced substituent allows for a wide range of cyclization pathways, leading to diverse and structurally unique heterocyclic frameworks. These novel heterocyclic structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.

Research in the broader field of pyridinone chemistry has demonstrated that derivatives of this scaffold can be elaborated into a variety of bicyclic and polycyclic systems. The ability to introduce diverse functionalities at the 4-position of this compound provides a powerful tool for chemists to design and synthesize libraries of novel heterocyclic compounds for biological screening.

Role in Lead Optimization and Drug Discovery Programs

In the context of medicinal chemistry, this compound and its derivatives play a crucial role in lead optimization and drug discovery programs. The pyridinone moiety is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the development of new therapeutic agents.

The process of lead optimization involves systematically modifying the structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The versatility of this compound as a synthetic building block is particularly valuable in this phase. The ability to readily introduce a wide variety of substituents at the 4-position allows medicinal chemists to explore the structure-activity relationship (SAR) in a systematic manner.

By synthesizing a library of analogues with different functional groups at this position, researchers can identify which structural features are critical for biological activity and which can be modified to enhance other desirable properties. The following table outlines how the diversification of the 4-position can impact key parameters in drug discovery.

| Modification at C4-Position | Potential Impact on Drug Properties |

| Introduction of polar groups | Increased aqueous solubility, potential for new hydrogen bonding interactions with the target protein. |

| Introduction of lipophilic groups | Enhanced membrane permeability, potential for improved oral bioavailability. |

| Introduction of rigid cyclic structures | Increased potency and selectivity by constraining the conformation of the molecule. |

| Introduction of hydrogen bond donors/acceptors | Optimization of binding affinity to the biological target. |

This table provides a generalized overview of the potential effects of structural modifications in a drug discovery context.

The systematic exploration of the chemical space around the this compound scaffold can lead to the identification of drug candidates with optimized efficacy and safety profiles.

Future research on this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects nih.gov. Continued exploration of this compound class, leveraging cutting-edge technologies and methodologies, is poised to unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-4-bromopyridin-2(1H)-one, and how do reaction conditions influence regioselectivity?

- Methodology : Bromination of the pyridinone core can be achieved using N-bromosuccinimide (NBS) in acetonitrile or DMF under controlled heating (60–80°C). The benzyl group is typically introduced via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig). Regioselectivity is influenced by steric and electronic factors: electron-donating groups on the pyridinone ring direct bromination to the 4-position. Solvent polarity and temperature must be optimized to minimize byproducts .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 150 K) reduces thermal motion artifacts. SHELXL refines positional and displacement parameters, while SHELXS resolves phase problems. The final structure validates bond lengths (C-Br ≈ 1.89 Å) and torsional angles .

Q. What analytical techniques are essential for assessing purity post-synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Complementary techniques include:

- GC-MS : Volatility permitting, confirms molecular ion peaks.

- 1H/13C NMR : Integrals for proton counts and DEPT-135 for carbon hybridization.

- Elemental analysis : Matches experimental vs. theoretical C/H/N/Br ratios .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallographic data be resolved?

- Methodology : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies:

- Variable-temperature NMR : Identifies exchange broadening or shifting peaks.

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with SCXRD data.

- SHELXL refinement : Adjusts for disorder or twinning in crystals .

Q. What strategies optimize regioselective benzylation in pyridinone derivatives?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Directing groups : Install meta-directing substituents (e.g., nitro) to steer benzylation to the 1-position.

- Microwave-assisted synthesis : Enhances reaction rate and selectivity under controlled dielectric heating .

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Model transition states (TS) for SNAr mechanisms. Solvent effects are incorporated via PCM (Polarizable Continuum Model).

- NBO analysis : Identifies charge distribution at reactive sites (e.g., C-4 bromine as electrophilic center).

- Kinetic isotope effects (KIE) : Deuterated analogs validate computational TS models experimentally .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical and experimental melting points?

- Methodology :

- DSC/TGA : Measure decomposition temperatures and phase transitions.

- Recrystallization : Test multiple solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs.

- Hirshfeld surface analysis : Maps intermolecular interactions influencing melting behavior .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.